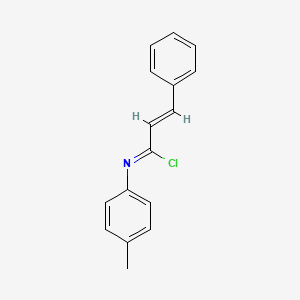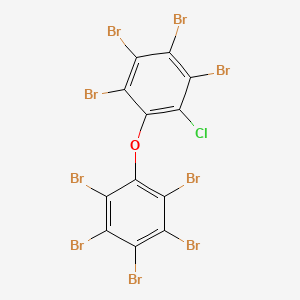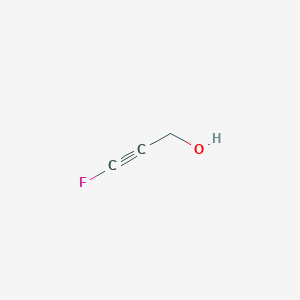
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group, a methylphenyl group, and an imidoyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride typically involves the reaction of 4-methylphenylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then chlorinated using thionyl chloride or phosphorus trichloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidoyl oxides.
Reduction Reactions: Reduction of the imidoyl chloride group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted imidoyl derivatives.
Oxidation Reactions: Products include imidoyl oxides.
Reduction Reactions: Products include amines and other reduced derivatives.
科学研究应用
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophilic sites in biological molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity underlies its potential biological activities and applications in medicinal chemistry.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the chloride group.
N-(4-methylphenyl)-3-phenylprop-2-enamine: Similar structure but contains an amine group instead of the imidoyl chloride.
N-(4-methylphenyl)-3-phenylprop-2-enone: Similar structure but contains a ketone group instead of the imidoyl chloride.
Uniqueness
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is unique due to its imidoyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
64343-72-2 |
|---|---|
分子式 |
C16H14ClN |
分子量 |
255.74 g/mol |
IUPAC 名称 |
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C16H14ClN/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+,18-16? |
InChI 键 |
WTDMJIQTKGHNNQ-VBZZLERCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=C(/C=C/C2=CC=CC=C2)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N=C(C=CC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)




![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

